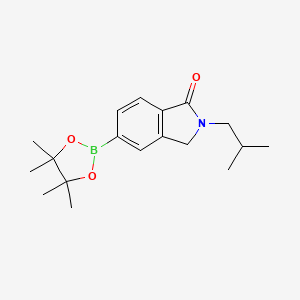![molecular formula C16H20N2O B14767432 3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes an oxazole ring fused to an indole core. The presence of the oxazole ring imparts unique chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The oxazole ring is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxazole ring may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
Uniqueness
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-methyl-4-[(1-propan-2-ylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O/c1-11(2)18-9-13(8-14-10-19-12(3)17-14)15-6-4-5-7-16(15)18/h4-7,9,11,14H,8,10H2,1-3H3 |
Clave InChI |
ZZHLGEBOVRCSMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


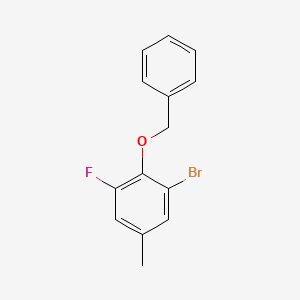
![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)
![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)



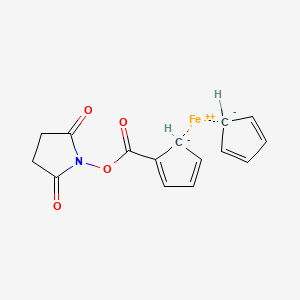
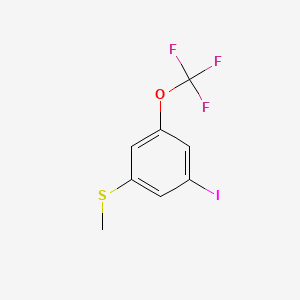
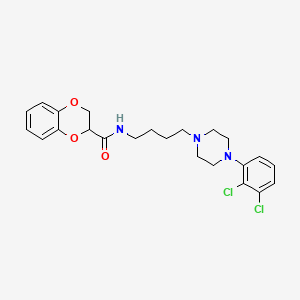

![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
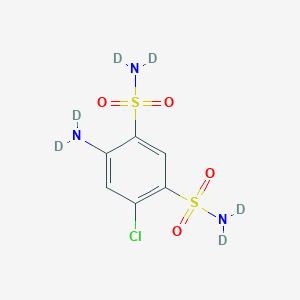
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
